molecular formula C17H19ClN2OS B4987670 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Número de catálogo B4987670
Peso molecular: 334.9 g/mol
Clave InChI: WMKIUDRLWIDNML-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide, also known as CCT129202, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. In Alzheimer's disease, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their further aggregation. In Parkinson's disease, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. In Alzheimer's disease, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which reduces the formation of plaques in the brain. In Parkinson's disease, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death, which leads to the preservation of motor function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has several advantages for lab experiments, including its high potency and specificity for its target molecules. However, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide also has limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Direcciones Futuras

There are several future directions for research on N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide. One direction is to further investigate its potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Another direction is to optimize its chemical structure to improve its solubility and reduce its toxicity. Additionally, further research is needed to fully understand its mechanism of action and identify potential drug targets.

Métodos De Síntesis

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-chlorobenzylamine with 2-bromoacetylthiazole, followed by reduction with sodium borohydride to obtain N-(3-chlorobenzyl)-2-aminothiazole. The final step involves the reaction of N-(3-chlorobenzyl)-2-aminothiazole with cyclohexanecarboxylic acid chloride in the presence of triethylamine to obtain N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide.

Aplicaciones Científicas De Investigación

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be involved in the pathogenesis of the disease. In Parkinson's disease research, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

Propiedades

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c18-14-8-4-5-12(9-14)10-15-11-19-17(22-15)20-16(21)13-6-2-1-3-7-13/h4-5,8-9,11,13H,1-3,6-7,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKIUDRLWIDNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.